

# Application Note: Stability Testing of Ofloxacin in Common Intravenous Infusion Fluids

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## Compound of Interest

Compound Name: Ofloxacin

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## Abstract

This document provides a comprehensive guide and detailed protocols for assessing the chemical stability of **ofloxacin**, a broad-spectrum fluoroquinolone antibiotic, when admixed in common intravenous (IV) infusion fluids. Ensuring the stability of reconstituted drug products is critical for patient safety and therapeutic efficacy.<sup>[1][2][3]</sup> This application note outlines the scientific background, materials, and step-by-step experimental procedures for conducting a robust stability study. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines and United States Pharmacopeia (USP) standards for sterile preparations.<sup>[4][5][6][7][8]</sup> Included are a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification and a forced degradation protocol to ensure analytical specificity. This guide is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.

## Scientific Background

### Ofloxacin: Physicochemical Properties and Clinical Use

**Ofloxacin** is a synthetic fluoroquinolone that acts by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exerting a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.<sup>[9][10][11]</sup> Chemically, it is a racemate of **levofloxacin** and **dextroflaxacin**.<sup>[9]</sup> **Ofloxacin** is an off-white to pale yellow crystalline powder.<sup>[9][12]</sup> Its solubility is pH-dependent; it is soluble in aqueous solutions with a pH between 2 and

5, but its solubility decreases significantly around neutral pH before increasing again at pH values above 9.[9][13]

Intravenous administration is common for treating severe infections where high bioavailability is required.[14] The drug is typically supplied as a concentrated solution that must be diluted in a larger volume of a compatible infusion fluid before administration to a patient.

## Importance of Stability Testing

The stability of a drug in an IV admixture is a critical quality attribute. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, resulting in a sub-therapeutic dose. Furthermore, degradation products can be inactive or, in some cases, may have toxicological properties.[15] Therefore, it is imperative to verify that **ofloxacin** remains stable—retaining its chemical integrity and concentration—for the intended duration of storage and administration when mixed with various infusion fluids.[2][16]

Regulatory bodies, such as the FDA and EMA, require rigorous stability testing data for drug product registration, guided by ICH standards.[5][6][8] For compounded sterile preparations (CSPs), guidelines like USP Chapter <797> provide standards to minimize patient harm from preparations that may be contaminated or unstable.[1][3][4]

## Known Degradation Pathways

**Ofloxacin**, like many pharmaceuticals, is susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, heat, and light.[17][18][19] Understanding these pathways is essential for developing a "stability-indicating" analytical method—one that can accurately measure the concentration of the intact drug in the presence of its degradation products.[20][21] Studies have identified potential degradation pathways including modifications to the piperazine ring and decarboxylation under various stress conditions.[22][23][24][25][26]

## Materials and Equipment

### Reagents and Chemicals

- **Ofloxacin** Reference Standard (USP grade or equivalent)
- **Ofloxacin** for Injection (commercial vials)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Dihydrogen Phosphate (ACS grade)
- Orthophosphoric Acid (85%, ACS grade)
- Hydrochloric Acid (1N, ACS grade)
- Sodium Hydroxide (1N, ACS grade)
- Hydrogen Peroxide (30%, ACS grade)
- Type I Deionized Water
- Infusion Fluids (sterile, commercial bags):
  - 0.9% Sodium Chloride Injection (Normal Saline)
  - 5% Dextrose Injection (D5W)
  - Lactated Ringer's Injection

## Equipment

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical Balance (4-decimal place)
- pH Meter
- Class II Biological Safety Cabinet or Laminar Airflow Hood
- Sterile Syringes (various sizes)
- Sterile Needles
- 0.22  $\mu$ m Syringe Filters (PVDF or similar)

- Volumetric Flasks (Class A)
- Pipettes (calibrated)
- Autosampler Vials (amber, if needed)
- Environmental Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH)
- Refrigerator (2-8°C)
- Freezer (-20°C)
- Photostability Chamber

## Experimental Protocols

### Protocol 1: Preparation of Ofloxacin Infusion Admixtures

Objective: To aseptically prepare **ofloxacin** admixtures in different infusion fluids at clinically relevant concentrations.

- Aseptic Preparation: Perform all manipulations within a certified biological safety cabinet or laminar airflow hood to maintain sterility.
- Determine Concentrations: Prepare admixtures at two common concentrations, for example, a low (0.4 mg/mL) and a high (4.0 mg/mL) concentration, to assess potential concentration-dependent stability.[\[16\]](#)
- Reconstitution: Using a sterile syringe, withdraw the required volume of **Ofloxacin** for Injection from the commercial vial.
- Dilution: Inject the withdrawn **ofloxacin** into a 100 mL IV bag of each infusion fluid (0.9% NaCl, 5% Dextrose, Lactated Ringer's).
- Homogenization: Gently mix the contents of the IV bag by inverting it 10-15 times to ensure a homogenous solution. Avoid vigorous shaking.

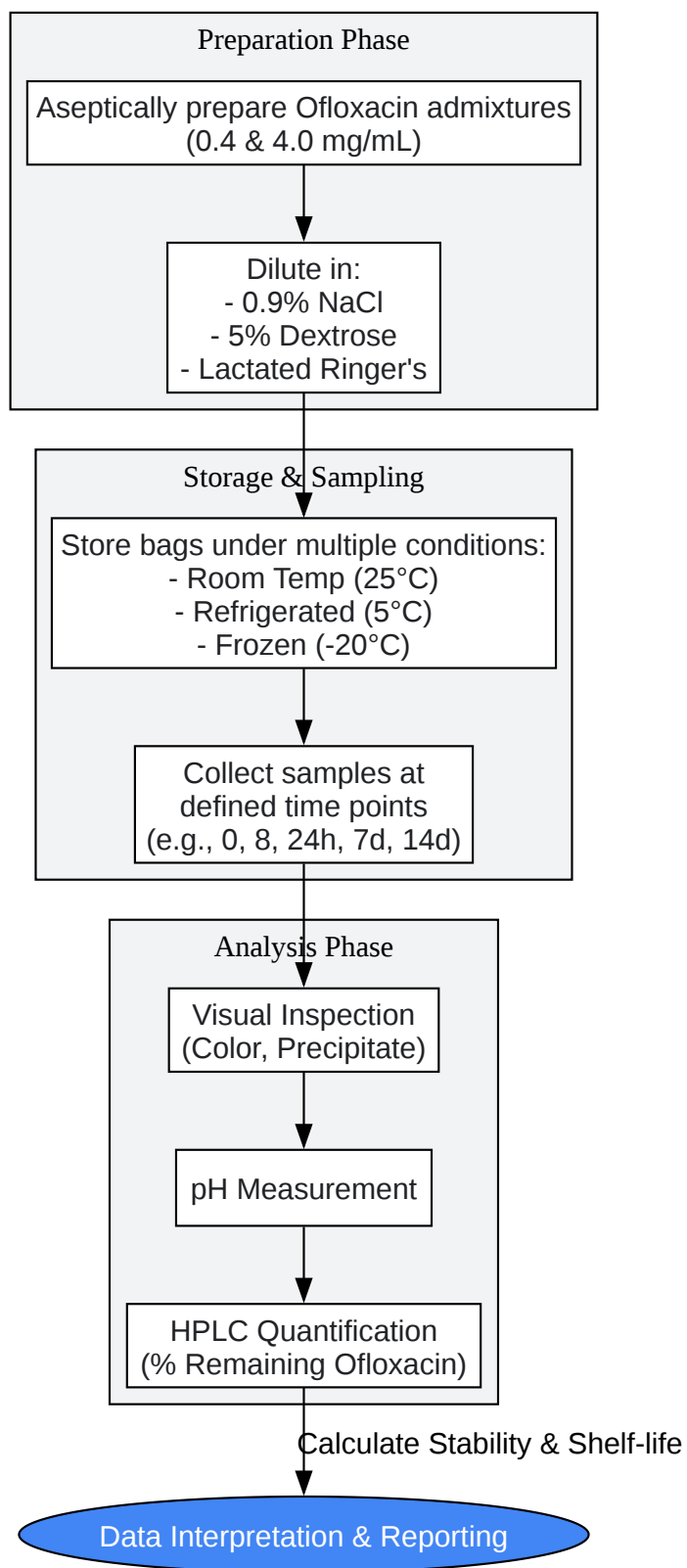
- Labeling: Clearly label each prepared bag with the drug name, concentration, infusion fluid, preparation date/time, and storage condition.
- Initial Sampling (T=0): Immediately after preparation, withdraw a 5 mL aliquot from each bag using a sterile syringe. Filter the sample through a 0.22  $\mu\text{m}$  syringe filter into a clean autosampler vial for immediate HPLC analysis. This serves as the initial concentration baseline.

## Protocol 2: Stability Study Design and Execution

Objective: To evaluate the stability of **ofloxacin** admixtures under various storage conditions over time, simulating real-world clinical scenarios.

- Storage Conditions: Store the prepared IV bags under the following conditions as per ICH guidelines:[7]
  - Room Temperature:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$
  - Refrigerated:  $5^{\circ}\text{C} \pm 3^{\circ}\text{C}$
  - Frozen:  $-20^{\circ}\text{C} \pm 5^{\circ}\text{C}$
  - Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$  (for predictive analysis)
  - Photostability: Expose a set of bags to light conditions as described in ICH Q1B.
- Sampling Time Points: Withdraw samples at predetermined intervals. A typical schedule would be:
  - Room Temperature: 0, 4, 8, 12, 24, 48, and 72 hours.[16]
  - Refrigerated: 0, 1, 3, 7, and 14 days.[16]
  - Frozen: 0, 1, 2, 4, 13, and 26 weeks.[16][27] For frozen samples, allow them to thaw completely at room temperature before analysis.
- Sample Analysis: At each time point, for each bag:

- Visually inspect for color change, precipitation, or haze.
- Measure the pH of the solution.
- Withdraw a 5 mL aliquot, filter, and analyze via the validated HPLC method described in Protocol 3.



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Caption: Experimental workflow for **Ofloxacin** stability testing.

## Protocol 3: Stability-Indicating HPLC Method

Objective: To accurately quantify the concentration of **ofloxacin** and separate it from potential degradation products.

- Instrumentation: HPLC with UV Detector
- Column: Qualisil BDS C18 (250mm × 4.6mm, 5µm) or equivalent.[17]
- Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer, acetonitrile, and methanol (e.g., 75:10:15 v/v/v). Adjust buffer pH to 3.2 with orthophosphoric acid.[17]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: 294 nm[17][28]
- Column Temperature: 30°C
- Retention Time: Approximately 4.3 minutes for **Ofloxacin**. [17]

System Suitability: Before sample analysis, inject a standard solution five times. The system is suitable if the relative standard deviation (RSD) for peak area is  $\leq 2.0\%$ , the tailing factor is  $\leq 2.0$ , and the theoretical plates are  $> 2000$ .

Calibration: Prepare a series of **ofloxacin** standards (e.g., 20-120 µg/mL) and generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ . [17][21]

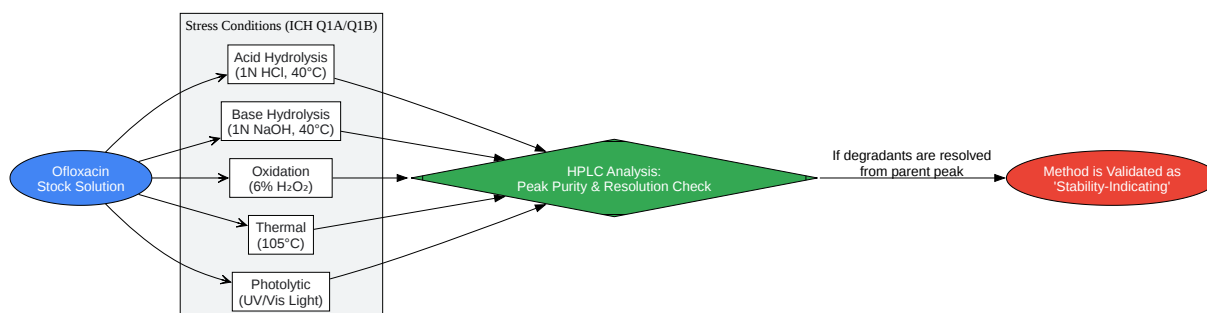
## Protocol 4: Forced Degradation Study

Objective: To demonstrate the specificity of the analytical method by intentionally degrading **ofloxacin** and ensuring no co-elution of degradants with the parent drug peak. This is a crucial step in method validation. [5][15][17]

- Prepare Stock Solution: Prepare a 1 mg/mL solution of **ofloxacin** in a suitable solvent.



- Acid Hydrolysis: Mix stock solution with 1N HCl and reflux for 6 hours at 40°C.[17] Neutralize before injection.
- Base Hydrolysis: Mix stock solution with 1N NaOH and reflux for 6 hours at 40°C.[17] Neutralize before injection.
- Oxidative Degradation: Mix stock solution with 6% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 6 hours.[17]
- Thermal Degradation: Expose the solid drug or solution to dry heat at 105°C for 4 hours.[17]
- Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[29]
- Analysis: Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact **ofloxacin** peak.



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Caption: Logic of a forced degradation study.

## Data Analysis and Interpretation

- Quantification: Use the calibration curve to determine the **ofloxacin** concentration in each sample at each time point.
- Calculate Percent Remaining: Express the stability as a percentage of the initial (T=0) concentration:
  - $\% \text{ Remaining} = (\text{Concentration at time 't'} / \text{Initial Concentration}) * 100$
- Acceptance Criteria: The drug is generally considered stable if the concentration remains above 90% of the initial concentration, with no significant changes in physical appearance (color, clarity) or pH.
- Shelf-Life Determination: The shelf-life or beyond-use date (BUD) is the time period during which the admixture remains within the acceptance criteria under specified storage conditions.

## Example Data Presentation

The results should be summarized in clear, concise tables for easy comparison.

Table 1: Stability of **Ofloxacin** (4.0 mg/mL) in 0.9% NaCl Injection at Room Temperature (25°C)

Time (hours)	Visual Appearance	pH	Ofloxacin Remaining (%)
0	Clear, colorless	4.5	100.0
8	Clear, colorless	4.5	99.5
24	Clear, colorless	4.4	98.8
48	Clear, colorless	4.4	97.2
72	Clear, colorless	4.3	95.5

Table 2: Comparative Stability of **Ofloxacin** (4.0 mg/mL) after 14 Days of Refrigeration (5°C)

Infusion Fluid	Visual Appearance	pH Change	Ofloxacin Remaining (%)
0.9% Sodium Chloride	Clear, colorless	< 0.1	99.1
5% Dextrose	Clear, colorless	< 0.2	98.5
Lactated Ringer's	Clear, colorless	< 0.1	99.3

Note: Data presented are for illustrative purposes only.

## Conclusion

The protocols described in this application note provide a robust framework for evaluating the stability of **ofloxacin** in various intravenous infusion fluids. A comprehensive study following these guidelines will generate reliable data to establish appropriate beyond-use dating and ensure the safe and effective administration of this important antibiotic. Previous studies have shown that **ofloxacin** is generally stable in common infusion fluids like 0.9% sodium chloride and 5% dextrose for at least 3 days at room temperature and 14 days under refrigeration.[16] However, it is essential for each compounding facility or research lab to validate these findings for their specific materials and processes. Adherence to a scientifically sound, well-documented stability testing program is a cornerstone of pharmaceutical quality and patient safety.

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